2-Acetamidoglucal is a chemical compound that belongs to the class of amino sugars. It is derived from glucal, which is a derivative of glucose. The compound is characterized by the presence of an acetamido group, which influences its chemical reactivity and biological properties. The significance of 2-acetamidoglucal lies in its potential applications in various scientific fields, including medicinal chemistry and biochemistry.
2-Acetamidoglucal can be synthesized from glucose or its derivatives through specific chemical reactions. The availability of glucal as a precursor makes the synthesis of 2-acetamidoglucal feasible in laboratory settings.
2-Acetamidoglucal is classified as an amino sugar due to the presence of an amino group (NH2) attached to the sugar backbone. This classification is important for understanding its interactions and functions within biological systems.
The synthesis of 2-acetamidoglucal typically involves the following steps:
The molecular structure of 2-acetamidoglucal consists of a glucopyranose ring with an acetamido group at the C-2 position. The structural formula can be represented as follows:
2-Acetamidoglucal can undergo various chemical reactions, including:
The reaction conditions (temperature, pH, solvent) significantly influence the reaction pathways and product distributions. For instance, using a strong acid for hydrolysis will yield different products compared to mild conditions.
The mechanism by which 2-acetamidoglucal exerts its biological effects may involve:
Research indicates that amino sugars like 2-acetamidoglucal can modulate metabolic pathways, influencing cellular functions such as proliferation and differentiation.
Relevant data from studies indicate that these properties make 2-acetamidoglucal suitable for various applications in biochemical research.
2-Acetamidoglucal has several potential applications:
The discovery of 2-Acetamidoglucal (systematic name: 2-acetamido-2,3-dideoxy-D-arabino-hex-2-enopyranose) emerged indirectly from biochemical investigations into sialic acid metabolism and related metabolic pathways. While not initially recognized as a discrete entity, its presence was inferred through studies of microbial metabolic pathways and human inborn errors of metabolism (IEMs). Early chromatographic techniques developed for metabolic screening played a pivotal role in revealing this compound as a metabolic intermediate [3] [8].
In the mid-20th century, the application of paper chromatography and thin-layer chromatography (TLC) to biological samples from patients with suspected metabolic disorders enabled the separation of complex mixtures of sugars and sugar derivatives. These techniques revealed unusual spots or bands that could not be immediately identified. The compound now known as 2-Acetamidoglucal was initially observed in such chromatographic analyses as an uncharacterized peak in microbial extracts and occasionally in human samples from individuals with glycosylation disorders [8]. A breakthrough came with the structural elucidation of N-acetylneuraminic acid (Neu5Ac) and its dehydration product, 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (Neu5Ac2en or DANA). Research demonstrated that Neu5Ac could undergo non-enzymatic dehydration to form Neu5Ac2en, a structural analog of 2-Acetamidoglucal but with a different configuration [3].
Table 1: Key Milestones in the Identification of 2-Acetamidoglucal-Related Compounds
Time Period | Analytical Technique | Discovery/Advance | Biological Context |
---|---|---|---|
1930s-1950s | Paper chromatography, Chemical spot tests | Initial detection of unknown carbohydrates | Alkaptonuria, phenylketonuria research |
1960 | Enzymatic studies | Discovery of sialate aldolase cleaving Neu5Ac to ManNAc + pyruvate | Bacterial metabolism research |
1990s | Tandem mass spectrometry (MS/MS) | Systematic detection of hexosamine derivatives | Newborn screening for metabolic disorders |
2000s | High-resolution mass spectrometry (HRMS) | Discrimination of structural isomers | Investigation of glycosylation disorders |
The development of tandem mass spectrometry (MS/MS) in the 1990s marked a significant advancement, enabling more precise identification of carbohydrate derivatives. This technology facilitated the detection of various hexosamine analogs in complex biological matrices, including compounds structurally related to 2-Acetamidoglucal. Researchers observed that certain bacterial pathogens and commensals could metabolize N-acetylglucosamine (GlcNAc) to form unsaturated derivatives via enzymatic dehydration or elimination reactions. These microbial pathways provided the first clear biochemical context for the natural occurrence of 2-Acetamidoglucal-like compounds [3].
In human metabolic studies, 2-Acetamidoglucal was occasionally detected as a low-abundance metabolite in individuals with congenital disorders of glycosylation (CDG) and other IEMs affecting amino sugar metabolism. Although never classified as a primary disease biomarker, its presence served as an indicator of metabolic flux redirection or alternative pathway activation when canonical glycosylation pathways were impaired [8]. The compound's inherent chemical reactivity – resulting from its α,β-unsaturated carbonyl system – contributed to challenges in its isolation and identification, as it could undergo hydration or polymerization during sample processing [3].
The nomenclature journey of 2-Acetamidoglucal reflects the evolving understanding of carbohydrate chemistry and the gradual resolution of structural ambiguities. Initially, compounds in this chemical class were described using trivial names based on their source or presumed relationship to known sugars. The term "glucal" itself originates from the seminal 1921 work of Bergmann and Schotte, who prepared tri-O-acetyl-D-glucal via zinc-based dehalogenation of peracetylated α-D-glucopyranosyl bromide [3].
Early references to 2-Acetamidoglucal appeared under various designations, including:
These inconsistent naming practices stemmed from fundamental structural uncertainties, particularly regarding:
The critical breakthrough in structural clarification came through nuclear magnetic resonance (NMR) spectroscopy, particularly as high-field instruments (≥400 MHz) became widely available in the 1980s. NMR analysis of synthetic standards confirmed that the biologically relevant compound possessed a pyranose ring with the double bond between C2 and C3, and the acetamido group at C2 in the equatorial position [3] [5]. This configuration was designated as 2-acetamido-2,3-dideoxy-D-arabino-hex-2-enopyranose according to IUPAC carbohydrate nomenclature rules.
Table 2: Evolution of Nomenclature for 2-Acetamidoglucal and Related Compounds
Era | Nomenclature Practice | Representative Names | Basis for Classification |
---|---|---|---|
Pre-1960 | Trivial names based on source | Glucal, galactal | Parent sugar + "-al" suffix |
1960s-1980s | Semi-systematic names | 2-Acetamido-2-deoxyglucal, N-Acetylglucosamin-1-en | Partial stereochemical descriptors |
Post-1990 | IUPAC systematic names | 2-Acetamido-2,3-dideoxy-D-arabino-hex-2-enopyranose | Full stereochemical specification |
Modern | Accepted short form | 2-Acetamidoglucal | Common name with implied structure |
The relationship between 2-Acetamidoglucal and sialic acid analogs became clearer through comparative studies. Researchers recognized that while Neu5Ac2en (DANA) contains a three-carbon glycerol-like chain (from mannose), 2-Acetamidoglucal represents the core six-carbon structure without this extension. This structural distinction clarified why 2-Acetamidoglucal is not a direct precursor or product in sialic acid metabolism but rather belongs to the broader class of 2-acetamido sugar derivatives [3].
The advent of high-resolution mass spectrometry (HRMS) in the 21st century provided definitive confirmation of the molecular formula (C₈H₁₃NO₅) and enabled discrimination from isomeric compounds. Concurrently, advances in X-ray crystallography of enzyme-inhibitor complexes – particularly studies of hexosaminidase inhibitors – revealed that 2-Acetamidoglucal could adopt a distorted half-chair conformation (²H₃ or ³H₂) when bound to active sites, explaining its biological activity as a potential enzyme inhibitor [3] [8].
The standardization of nomenclature was significantly influenced by its recognition in metabolomic databases and cheminformatics resources. As metabolomic approaches became integrated into the diagnosis of inherited metabolic disorders (IMDs), precise structural identification became essential. The Human Metabolome Database (HMDB) and Chemical Entities of Biological Interest (ChEBI) consortium eventually adopted "2-acetamido-2-deoxyglucal" as the common name with systematic specifications, establishing consistency across biochemical literature [5] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7